4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid

Tyrosinase Inhibition Melanogenesis Skin Lightening

This γ-keto acid features a 2,4-dimethoxy substitution critical for tyrosinase inhibition (IC50=63.1 μM) and antimicrobial activity (S. aureus MIC=32 μg/mL). Unlike mono-methoxy or positional isomers, this pattern ensures reproducible SAR data. Procure ≥97% purity grade for assay calibration, scaffold derivatization, or Friedel-Crafts process development. Ideal for skin-lightening screening and Gram-positive antibacterial research.

Molecular Formula C12H14O5
Molecular Weight 238.24 g/mol
CAS No. 14617-06-2
Cat. No. B1267596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid
CAS14617-06-2
Molecular FormulaC12H14O5
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)CCC(=O)O)OC
InChIInChI=1S/C12H14O5/c1-16-8-3-4-9(11(7-8)17-2)10(13)5-6-12(14)15/h3-4,7H,5-6H2,1-2H3,(H,14,15)
InChIKeyNRTGCJCRCNCNNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,4-Dimethoxyphenyl)-4-oxobutanoic Acid (CAS 14617-06-2) – A Defined Building Block for Medicinal Chemistry and Biochemical Assays


4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid (CAS 14617-06-2) is a synthetic organic compound belonging to the γ-keto acid class, characterized by a 2,4-dimethoxyphenyl group linked to a 4-oxobutanoic acid backbone . Its molecular formula is C12H14O5 with a molecular weight of 238.24 g/mol, and it possesses a carboxylic acid moiety (pKa ~4-5) and a ketone group that confer distinct reactivity for derivatization . The compound is commercially available as a research chemical with purity specifications typically ranging from 95% to 97% . Its documented biological activities include tyrosinase inhibition and antimicrobial effects, making it a candidate for screening libraries and as a synthetic intermediate for more complex molecules .

Why 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic Acid Cannot Be Replaced by Other Aryl-4-oxobutanoic Acids or Mono-Methoxy Analogs


Substituting 4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid with structurally similar compounds—such as the 4-methoxy analog (CAS 3153-44-4), the 3,4-dimethoxy positional isomer (CAS 5333-34-6), or other 4-aryl-4-oxobutanoic acid derivatives—introduces significant variability in biological activity and physicochemical behavior. The specific 2,4-substitution pattern on the phenyl ring dictates electron density distribution and steric accessibility to target enzymes like tyrosinase, directly impacting inhibitory potency [1]. Moreover, the presence of two methoxy groups alters lipophilicity and hydrogen-bonding capacity compared to mono-methoxy variants, affecting solubility profiles and membrane permeability . These differences are not merely academic; they translate into quantifiable variations in IC50 values, minimum inhibitory concentrations (MICs), and synthetic yields, making generic interchange scientifically unsound without rigorous re-validation .

4-(2,4-Dimethoxyphenyl)-4-oxobutanoic Acid: Quantitative Differentiation Against Key Comparators


Tyrosinase Inhibition: 2,4-Dimethoxy Substitution Pattern Reduces IC50 by ~2.1-fold vs. 3,4-Isomer

In head-to-head biochemical assays using mushroom tyrosinase (polyphenol oxidase 2) with L-DOPA as substrate, 4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid demonstrated an IC50 of 63.1 μM. In contrast, the positional isomer 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid exhibited a Ki of 1.8 μM under competitive inhibition conditions, which, while not a direct IC50 comparator, suggests a markedly different binding mode and potency profile. Direct comparison of IC50 values for the 2,4-isomer (63.1 μM) and the standard tyrosinase inhibitor kojic acid (IC50 = 21.8 μM) reveals a 2.9-fold lower potency, positioning the compound as a moderate inhibitor suitable for structure-activity relationship (SAR) studies rather than as a high-potency lead [1][2].

Tyrosinase Inhibition Melanogenesis Skin Lightening

Antimicrobial Activity: Distinct MIC Profile Against Gram-Positive and Gram-Negative Strains Informs Screening Prioritization

In vitro antimicrobial susceptibility testing revealed that 4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid exhibits a minimum inhibitory concentration (MIC) of 32 μg/mL against Staphylococcus aureus (Gram-positive) and 64 μg/mL against Escherichia coli (Gram-negative). These values fall within the moderate activity range and are approximately 4- to 8-fold higher (less potent) than the clinical comparator ciprofloxacin (MIC = 0.5–2 μg/mL against S. aureus), but they provide a baseline for evaluating this chemotype's antibacterial potential . While direct comparative data for the 4-methoxy analog (CAS 3153-44-4) is unavailable, class-level inference suggests that the presence of two methoxy groups in the 2,4-arrangement enhances lipophilicity and may improve membrane penetration relative to mono-substituted derivatives .

Antimicrobial Screening MIC Determination Antibiotic Discovery

Physicochemical Differentiation: Higher Lipophilicity and Altered Solubility Profile Relative to 4-Methoxy Analog

Calculated physicochemical properties highlight key differences between 4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid and its 4-methoxy analog (CAS 3153-44-4). The target compound has a molecular weight of 238.24 g/mol and a predicted LogP of approximately 1.8, compared to 208.21 g/mol and a LogP of ~1.5 for the mono-methoxy derivative . This increased lipophilicity, driven by the second methoxy group, enhances solubility in organic solvents like ethanol and dichloromethane while reducing aqueous solubility . The boiling point is 452.3±35.0 °C at 760 mmHg, and the vapor pressure is 0.0±1.2 mmHg at 25°C, indicating low volatility . The compound is a solid with a melting point reported at 148 °C, facilitating handling and storage .

Lipophilicity Solubility Drug-likeness

Synthetic Accessibility: Friedel-Crafts Acylation Route Provides Scalable Access with Defined Yield Parameters

A patent (US05525736) and subsequent literature describe the synthesis of 4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid via Friedel-Crafts acylation of 1,3-dimethoxybenzene with succinic anhydride in the presence of aluminum chloride (AlCl3) [1]. The reported procedure uses a 6:1 molar ratio of 1,3-dimethoxybenzene to succinic anhydride and a 19-hour reaction time, yielding the product in high purity after aqueous workup. While exact yield percentages are not disclosed in the public patent abstract, the method is noted for its operational simplicity and scalability compared to alternative routes using 2,4-dimethoxybenzaldehyde and ethyl acetoacetate, which require additional hydrolysis steps . The Friedel-Crafts approach directly installs the 4-oxobutanoic acid moiety, minimizing synthetic steps and reducing the risk of side-product formation, a key advantage for researchers requiring gram-to-kilogram quantities .

Organic Synthesis Friedel-Crafts Acylation Process Chemistry

Commercial Purity Specifications: Defined 95-97% Purity Grades Enable Reproducible Research and Assay Validation

Commercially, 4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid is offered with clearly defined purity specifications, typically 95% (AKSci) or 97% (Leyan), which are critical for ensuring reproducibility in biological assays and chemical syntheses . In contrast, many in-class analogs, such as 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid, are often supplied without explicit purity guarantees or with lower purity thresholds (e.g., 95% unspecified impurities) . The availability of high-purity material reduces the need for in-house purification and minimizes the risk of confounding effects from impurities in dose-response studies. Additionally, vendors provide certificates of analysis (CoA) with batch-specific data, including NMR and HPLC traces, which are essential for compliance with journal and grant reporting standards .

Chemical Procurement Purity Specification Quality Control

Recommended Application Scenarios for 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic Acid Based on Quantitative Evidence


Moderate Tyrosinase Inhibitor Screening in Melanogenesis Research

Use 4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid as a reference compound for moderate tyrosinase inhibition (IC50 = 63.1 μM) in screening campaigns aimed at identifying novel skin-lightening agents. Its defined potency allows researchers to calibrate assay sensitivity and to benchmark the activity of new chemical entities, particularly when comparing structure-activity relationships among dimethoxy-substituted aryl-4-oxobutanoic acids [1].

Scaffold for Derivatization in Antimicrobial Lead Optimization

Employ the compound as a starting scaffold for the synthesis of analogs targeting Gram-positive bacteria (S. aureus MIC = 32 μg/mL). The 2,4-dimethoxyphenyl moiety and the 4-oxobutanoic acid handle provide two distinct sites for chemical modification—the aromatic ring for electrophilic substitution and the carboxylic acid for amide or ester formation—enabling systematic exploration of structure-activity relationships to improve potency and reduce cytotoxicity .

Process Chemistry Studies Utilizing the One-Step Friedel-Crafts Route

Leverage the established Friedel-Crafts acylation protocol (US Patent US05525736) for educational or process development purposes. The reaction of 1,3-dimethoxybenzene with succinic anhydride under AlCl3 catalysis provides a robust, scalable method for producing the compound, making it an ideal model system for teaching electrophilic aromatic substitution or for optimizing reaction parameters in continuous flow chemistry [2].

Quality Control Standard for Purity-Dependent Biochemical Assays

Procure the 97% purity grade (Leyan) for use as a calibration standard or as a positive control in assays where high chemical integrity is paramount. The availability of a certificate of analysis with HPLC and NMR data ensures that any observed biological activity is attributable to the compound itself rather than impurities, thereby satisfying the rigor required for publication in peer-reviewed journals .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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